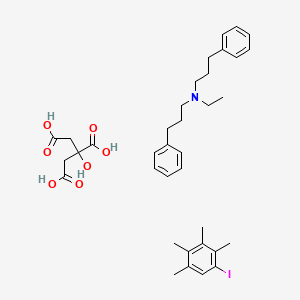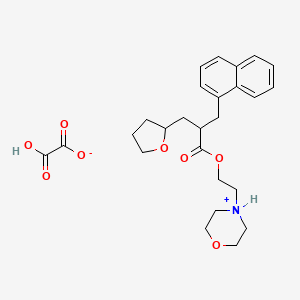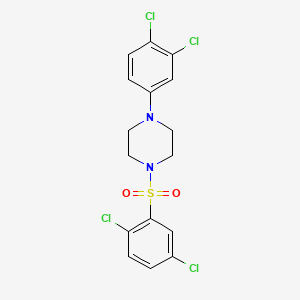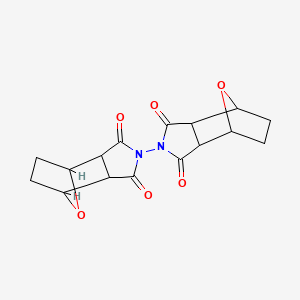
3-Methoxy-6-methyl-1,8,9-anthracenetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-6-methyl-1,8,9-anthracenetriol is a polycyclic aromatic compound with three hydroxyl groups and one methoxy group attached to an anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-1,8,9-anthracenetriol typically involves the functionalization of an anthracene derivative. One common method includes the methylation of 1,8,9-anthracenetriol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-6-methyl-1,8,9-anthracenetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Anthraquinones
Reduction: Dihydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its therapeutic potential in treating diseases like pancreatic cancer.
Wirkmechanismus
The mechanism by which 3-Methoxy-6-methyl-1,8,9-anthracenetriol exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to the PTK2 protein, inhibiting its activity and thereby potentially reducing cancer cell proliferation . The binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylchrysene
- 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- 1-Methoxy-2-hydroxyphenanthrene
Uniqueness
3-Methoxy-6-methyl-1,8,9-anthracenetriol is unique due to its specific substitution pattern on the anthracene backbone, which imparts distinct chemical and biological properties. Its strong binding affinity to certain proteins, such as PTK2, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
71728-49-9 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
3-methoxy-6-methylanthracene-1,8,9-triol |
InChI |
InChI=1S/C16H14O4/c1-8-3-9-5-10-6-11(20-2)7-13(18)15(10)16(19)14(9)12(17)4-8/h3-7,17-19H,1-2H3 |
InChI-Schlüssel |
FVUVEJYBZHKPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)


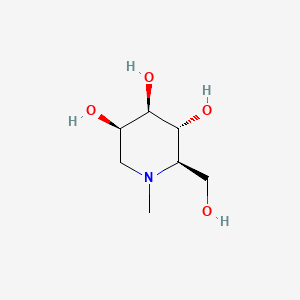
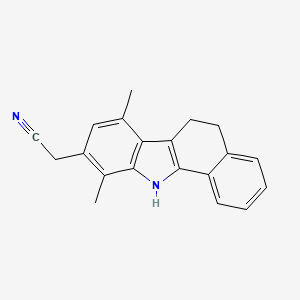

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
